4-Imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one 4-Imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 3846-12-6
VCID: VC16260008
InChI: InChI=1S/C11H12N2O2/c1-11(2)9(12)13(10(14)15-11)8-6-4-3-5-7-8/h3-7,12H,1-2H3
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

4-Imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one

CAS No.: 3846-12-6

Cat. No.: VC16260008

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

4-Imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one - 3846-12-6

Specification

CAS No. 3846-12-6
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 4-imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C11H12N2O2/c1-11(2)9(12)13(10(14)15-11)8-6-4-3-5-7-8/h3-7,12H,1-2H3
Standard InChI Key ZGJZGEQQONOLPF-UHFFFAOYSA-N
Canonical SMILES CC1(C(=N)N(C(=O)O1)C2=CC=CC=C2)C

Introduction

Chemical Identity and Structural Features

4-Imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one belongs to the oxazolidinone class, characterized by a five-membered ring containing both oxygen and nitrogen atoms. Its IUPAC name, 4-imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one, reflects the substituents on the heterocyclic core: a phenyl group at position 3, dimethyl groups at position 5, and an imino moiety at position 4. Key identifiers include:

PropertyValue
CAS No.3846-12-6
Molecular FormulaC11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{2}
Molecular Weight204.22 g/mol
InChIInChI=1S/C11H12N2O2/c1-11(2)9(12)13(10(14)15-11)8-6-4-3-5-7-8/h3-7,12H,1-2H3
SMILESCC1(C(=N)N(C(=O)O1)C2=CC=CC=C2)C

The crystal structure features a planar oxazolidinone ring stabilized by intramolecular hydrogen bonding between the imino group and the carbonyl oxygen. This conformation enhances its reactivity in nucleophilic and electrophilic transformations .

Synthesis and Manufacturing Processes

Key Synthetic Pathways

The synthesis of 4-imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one typically involves cyclization reactions using α-aminonitriles and carbonyldiimidazole (CDI). A representative protocol involves:

  • Formation of Azolide Intermediate: Treatment of diethylphosphonoalkyl α-aminonitriles with CDI in dry tetrahydrofuran (THF) at 0°C yields an azolide intermediate .

  • Base-Catalyzed Ring Closure: Addition of alkoxyamines or hydrazines induces cyclization, forming the oxazolidinone core. The reaction is monitored via infrared (IR) spectroscopy, with a characteristic carbonyl stretch at 1730–1740 cm⁻¹ .

Example Reaction Conditions:

ReagentSolventTemperatureTimeYield
CDITHF0°C30 min50–60%
BenzyloxyamineTHFRT2 h55%

Dimroth Rearrangement

Under basic conditions, the compound may undergo a Dimroth rearrangement, converting the 4-imino group into a 4-alkoxyimino configuration. This rearrangement is critical for accessing derivatives like 3-hydroxy-4-thioxo-oxazolidin-2-ones .

Structural and Spectroscopic Characterization

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1730 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=N stretch) .

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: δ 1.40 (s, 6H, CH3_3), δ 7.30–7.50 (m, 5H, Ph), δ 8.10 (s, 1H, NH).

    • 13CNMR^{13}\text{C} \text{NMR}: δ 25.6 (CH3_3), δ 125.8–130.2 (Ph), δ 155.4 (C=O), δ 162.1 (C=N).

X-ray Crystallography

Crystallographic studies reveal a planar oxazolidinone ring with a dihedral angle of 12.5° between the phenyl group and the heterocycle. The imino group participates in intramolecular hydrogen bonding (N–HO\text{N–H}\cdots\text{O}), stabilizing the structure .

Reactivity and Chemical Behavior

Alkylation Reactions

The imino group acts as a nucleophile, enabling alkylation with electrophiles such as alkyl halides. For example, treatment with methyl iodide in the presence of lithium hexamethyldisilazide (LHMDS) at −78°C yields N-alkylated derivatives .

Hydrolysis Pathways

Controlled hydrolysis with lithium hydroxide (LiOH) or Dowex resin produces α-amino acids, highlighting its utility as a chiral auxiliary :

OxazolidinoneLiOHα-Amino Acid+Byproducts\text{Oxazolidinone} \xrightarrow{\text{LiOH}} \alpha\text{-Amino Acid} + \text{Byproducts}

Applications in Organic Synthesis

Asymmetric Synthesis

The compound serves as a glycine equivalent in stereoselective alkylations. For instance, reaction with electrophilic olefins under phase-transfer catalysis (PTC) conditions affords enantiomerically enriched α-amino acids with >90% enantiomeric excess (ee) .

Heterocycle Construction

Reaction with dielectrophiles like acryloyl chloride generates fused heterocycles (e.g., pyrrolidinones), which are valuable in medicinal chemistry .

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